

# Ethyl 4-fluoro-3-nitrobenzoate molecular weight

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: Ethyl 4-fluoro-3-nitrobenzoate

Cat. No.: B1591977

[Get Quote](#)

## Core Compound Identification and Properties

**Ethyl 4-fluoro-3-nitrobenzoate** is a substituted aromatic compound featuring three key functional groups: an ethyl ester, a fluorine atom, and a nitro group.<sup>[1]</sup> This specific arrangement of functionalities makes it a highly valuable and versatile building block in organic synthesis, particularly in the construction of complex pharmaceutical molecules.<sup>[1][2]</sup> The electron-withdrawing nature of the nitro group and the fluorine atom significantly influences the reactivity of the benzene ring, predisposing it to specific chemical transformations.

## Chemical Structure

The structural arrangement of **Ethyl 4-fluoro-3-nitrobenzoate** is fundamental to its chemical behavior. The IUPAC name is **ethyl 4-fluoro-3-nitrobenzoate**, and its molecular formula is  $C_9H_8FNO_4$ .<sup>[1][3][4]</sup>

Caption: Chemical structure of **Ethyl 4-fluoro-3-nitrobenzoate**.

## Physicochemical Data

The physical and chemical properties of a compound are critical for its handling, reaction setup, and purification. The data below has been consolidated from verified chemical databases.

Property	Value	Source(s)
Molecular Weight	213.16 g/mol	[1][2][3][4]
Molecular Formula	C <sub>9</sub> H <sub>8</sub> FNO <sub>4</sub>	[1][3][4]
CAS Number	367-80-6	[1][3]
IUPAC Name	ethyl 4-fluoro-3-nitrobenzoate	[3]
Melting Point	45.3 °C	[1]
Boiling Point	312.3 °C at 760 mmHg	[1]
Density	1.333 g/cm <sup>3</sup>	[1]
Appearance	Cream-colored powder/solid	[2]
Storage	Sealed in dry, Room Temperature	[1][4]

## Synthesis Protocol: Fischer Esterification

The most common and industrially scalable method for producing **Ethyl 4-fluoro-3-nitrobenzoate** is through the Fischer esterification of its corresponding carboxylic acid, 4-fluoro-3-nitrobenzoic acid.[2]

## Mechanistic Principle

This reaction involves treating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, typically sulfuric acid (H<sub>2</sub>SO<sub>4</sub>). The mechanism proceeds via protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. This crucial step increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the ethanol. A subsequent series of proton transfers and the elimination of a water molecule yield the final ester product. The use of excess ethanol shifts the reaction equilibrium towards the product side, maximizing the yield, in accordance with Le Châtelier's principle.

## Step-by-Step Experimental Workflow

The following protocol is a self-validating procedure adapted from established methods.[2] It includes in-process checks to ensure reaction completion and purity of the final product.

## Reagents &amp; Equipment:

- 4-fluoro-3-nitrobenzoic acid
- Anhydrous ethanol (absolute)
- Concentrated sulfuric acid (98%)
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottomed flask with reflux condenser
- Magnetic stirrer and heating mantle
- Separatory funnel
- Rotary evaporator
- TLC plates (silica gel)

## Procedure:

- **Reaction Setup:** To a 100 mL round-bottomed flask, add 4-fluoro-3-nitrobenzoic acid (5.0 g, 27 mmol).
- **Solvent and Catalyst Addition:** Add 50 mL of anhydrous ethanol, followed by the slow, dropwise addition of concentrated sulfuric acid (2 mL) while stirring. The addition of acid is exothermic and should be done cautiously.
- **Reflux:** Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78-80°C) using a heating mantle. Maintain a gentle reflux for 6-8 hours.
- **In-Process Monitoring (Self-Validation):** Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane/ethyl acetate (3:1) mobile phase. The disappearance

of the starting carboxylic acid spot and the appearance of a new, less polar product spot indicates reaction progression.

- **Work-up & Neutralization:** After completion, allow the mixture to cool to room temperature. Reduce the volume of ethanol using a rotary evaporator. Dilute the residue with 50 mL of cold water and transfer it to a separatory funnel.
- **Extraction:** Extract the aqueous layer with ethyl acetate (3 x 25 mL). Combine the organic layers.
- **Washing:** Wash the combined organic phase with a saturated sodium bicarbonate solution until effervescence ceases. This step neutralizes the remaining acid catalyst and removes any unreacted carboxylic acid. Follow with a wash using brine (saturated NaCl solution).
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate the solvent under reduced pressure to yield the crude product.
- **Purification:** The resulting cream-colored solid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, if required.

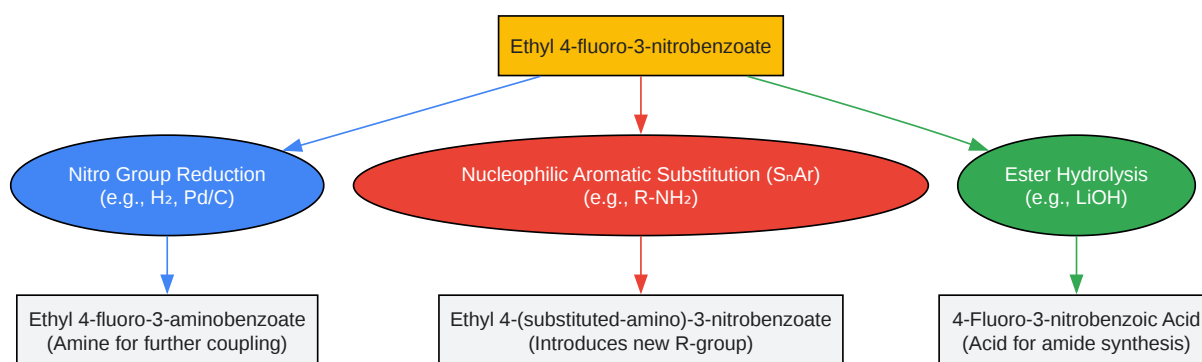
Caption: Workflow for the synthesis of **Ethyl 4-fluoro-3-nitrobenzoate**.

## Applications in Drug Development and Research

**Ethyl 4-fluoro-3-nitrobenzoate** is not typically an active pharmaceutical ingredient (API) itself but serves as a critical precursor. Its value lies in the orthogonal reactivity of its functional groups, allowing for sequential and site-selective modifications.

- **Nucleophilic Aromatic Substitution ( $\text{S}_\text{N}\text{Ar}$ ):** The fluorine atom is activated by the adjacent electron-withdrawing nitro group, making it an excellent leaving group for  $\text{S}_\text{N}\text{Ar}$  reactions. This allows for the introduction of various nucleophiles (e.g., amines, thiols) at the C4 position, a common strategy in medicinal chemistry to build molecular complexity.
- **Reduction of the Nitro Group:** The nitro group can be selectively reduced to an aniline derivative. This transformation is fundamental for introducing a key pharmacophore or providing a handle for subsequent amide bond formation or other coupling reactions.

- **Ester Hydrolysis:** The ethyl ester can be hydrolyzed back to a carboxylic acid under basic or acidic conditions, enabling further derivatization, such as the formation of amides with biologically relevant amines.



[Click to download full resolution via product page](#)

Caption: Key synthetic transformations of **Ethyl 4-fluoro-3-nitrobenzoate**.

## Safety and Handling

Proper handling is essential when working with this compound. According to the Globally Harmonized System (GHS), **Ethyl 4-fluoro-3-nitrobenzoate** is classified with a "Warning" signal word.<sup>[4]</sup>

- **Hazards:** It is reported as harmful if swallowed (H302).<sup>[2]</sup>
- **Precautions:** Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.<sup>[2][4]</sup>
- **Storage:** The compound should be stored in a tightly sealed container in a dry, room-temperature environment to ensure its stability.<sup>[1][4]</sup>

## Conclusion

**Ethyl 4-fluoro-3-nitrobenzoate** is a cornerstone intermediate in modern organic and medicinal chemistry. Its well-defined physicochemical properties, straightforward synthesis, and the versatile reactivity of its functional groups provide chemists with a reliable platform for constructing novel and complex molecular architectures. A thorough understanding of its synthesis, handling, and reaction pathways is crucial for leveraging its full potential in research and development settings.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Cas 367-80-6, Ethyl 4-fluoro-3-nitrobenzoate | lookchem [lookchem.com]
- 2. echemi.com [echemi.com]
- 3. Ethyl 4-fluoro-3-nitrobenzoate | C<sub>9</sub>H<sub>8</sub>FNO<sub>4</sub> | CID 21277355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 367-80-6|Ethyl 4-fluoro-3-nitrobenzoate|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [Ethyl 4-fluoro-3-nitrobenzoate molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1591977#ethyl-4-fluoro-3-nitrobenzoate-molecular-weight]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)